molecular formula C11H9F2N3O2 B12950120 (1H-Benzimidazol-2-yl)(difluoro)methyl ethenylcarbamate CAS No. 387394-11-8

(1H-Benzimidazol-2-yl)(difluoro)methyl ethenylcarbamate

Cat. No.: B12950120
CAS No.: 387394-11-8
M. Wt: 253.20 g/mol
InChI Key: CUWNRQHWLRUNLH-UHFFFAOYSA-N
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Description

(1H-Benzimidazol-2-yl)(difluoro)methyl ethenylcarbamate is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-Benzimidazol-2-yl)(difluoro)methyl ethenylcarbamate typically involves the reaction of benzimidazole derivatives with difluoromethyl ethenylcarbamate under specific conditions. One common method involves the use of ortho-phenylenediamine and benzaldehyde as starting materials, which are reacted in the presence of an oxidizing agent such as sodium metabisulfite . The reaction is carried out in a solvent mixture under mild conditions to yield the desired benzimidazole derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes purification steps such as recrystallization and chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

(1H-Benzimidazol-2-yl)(difluoro)methyl ethenylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various nucleophiles. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of simpler benzimidazole compounds.

Scientific Research Applications

(1H-Benzimidazol-2-yl)(difluoro)methyl ethenylcarbamate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (1H-Benzimidazol-2-yl)(difluoro)methyl ethenylcarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, benzimidazole derivatives are known to inhibit certain enzymes involved in cell division, making them potential anticancer agents .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1H-Benzimidazol-2-yl)(difluoro)methyl ethenylcarbamate include other benzimidazole derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific structure, which includes a difluoromethyl group and an ethenylcarbamate moiety. This unique combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject for research and industrial applications.

Properties

CAS No.

387394-11-8

Molecular Formula

C11H9F2N3O2

Molecular Weight

253.20 g/mol

IUPAC Name

[1H-benzimidazol-2-yl(difluoro)methyl] N-ethenylcarbamate

InChI

InChI=1S/C11H9F2N3O2/c1-2-14-10(17)18-11(12,13)9-15-7-5-3-4-6-8(7)16-9/h2-6H,1H2,(H,14,17)(H,15,16)

InChI Key

CUWNRQHWLRUNLH-UHFFFAOYSA-N

Canonical SMILES

C=CNC(=O)OC(C1=NC2=CC=CC=C2N1)(F)F

Origin of Product

United States

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